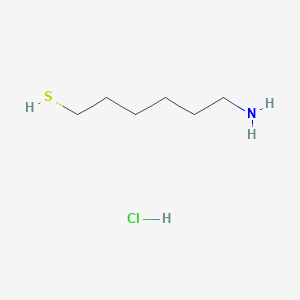

6-Aminohexane-1-thiol hydrochloride

Overview

Description

The compound "6-Aminohexane-1-thiol hydrochloride" is not directly mentioned in the provided papers, but it is related to the chemical species discussed within them. The papers focus on the synthesis of compounds that incorporate aminohexane moieties and thiol functionalities, which are structurally related to 6-Aminohexane-1-thiol hydrochloride. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

In the first paper, the synthesis of 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and related compounds is described. The synthesis involves a multi-step process starting with 2,3,4,6-tetra-O-acetyl-1-thio-β-d-aldopyranoses, which are then aminoethylated and acylated with 6-(trifluoroacetamido)hexanoic acid. The products are then deacetylated and de(trifluoroacetyl)ated to obtain the final compounds. This synthesis route could potentially be adapted for the synthesis of 6-Aminohexane-1-thiol hydrochloride by modifying the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of 6-Aminohexane-1-thiol hydrochloride would consist of a six-carbon chain with an amino group at one end and a thiol group at the other, with a hydrochloride counterion to form a salt. The structure is likely to be linear with some degree of rotational freedom around the carbon-carbon bonds. The presence of both amino and thiol groups suggests that the molecule could engage in hydrogen bonding and potentially form disulfide bridges under oxidizing conditions.

Chemical Reactions Analysis

The second paper discusses the interaction of thioamides with dicyandiamides, leading to the formation of various triazine-thiols and amidinothioureas. Although 6-Aminohexane-1-thiol hydrochloride is not specifically mentioned, the reactivity of thiol groups in the presence of hydrochloric acid and other reactants is relevant. Thiol groups can participate in nucleophilic substitution reactions, and the presence of an amino group could influence the reactivity and the types of reactions the molecule can undergo .

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of 6-Aminohexane-1-thiol hydrochloride, we can infer some properties based on the functional groups present. The compound is likely to be soluble in water due to the ionic nature of the hydrochloride salt and the presence of polar functional groups. The thiol group may impart a characteristic odor to the compound. The molecule's boiling and melting points would be influenced by its molecular weight and structure, with the potential for intermolecular hydrogen bonding affecting its melting point.

Scientific Research Applications

Nanoparticle Functionalization

6-Aminohexane-1-thiol hydrochloride plays a significant role in the functionalization of nanoparticles. Venditti et al. (2022) demonstrated its use in stabilizing hydrophilic gold nanoparticles. These nanoparticles, characterized by their tunable surface charge and size ranging from 10-20 nm, showed promising applications in biomedical fields, especially in cell culture systems for human multiforme glioblastoma T98G cells. The study highlighted the nontoxicity of these nanoparticles and their potential in biomedical targeting (Venditti et al., 2022).

Surface Activity Enhancement

Thiol surfactants, including derivatives of 6-Aminohexane-1-thiol hydrochloride, have been studied for their self-assembling properties on silver nanoparticles. Azzam et al. (2011) investigated the influence of these surfactants on the stabilization and surface activity of silver nanoparticles. Their research provided insights into how the alkyl chain length in thiol surfactants affects nanoparticle growth and improves their surface activity in solutions, highlighting the potential for these compounds in nanotechnology and surface science applications (Azzam et al., 2011).

Quantum Dot Phase Transfer

6-Aminohexane-1-thiol hydrochloride is also relevant in the phase transfer of quantum dots. Tamang et al. (2011) explored its use in transferring InP/ZnS core/shell quantum dots from organic solvents to aqueous phases, maintaining fluorescence and colloidal stability. The study highlighted the importance of thiol group deprotonation for strong binding to the quantum dot surface, suggesting applications in biological environments and the potential for developing new quantum dot-based technologies (Tamang et al., 2011).

Biomaterials and Tissue Engineering

In biomaterials and tissue engineering, 6-Aminohexane-1-thiol hydrochloride is utilized for its crosslinking properties. Potta et al. (2009) synthesized thermosensitive poly(organophosphazenes) with multiple thiol groups, which formed hydrogels at body temperature. These gels, due to their controlled degradation and adjustable network properties, hold promise for biomedical applications such as injectable systems for tissue engineering and protein delivery (Potta et al., 2009).

Safety And Hazards

Future Directions

6-AHT has potential applications in the field of molecular electronics . It can be used in the surface modification of gold surfaces for the development of cell adhesive surfaces . It may also be used as a linker with quantum dots (QDs) which forms amine linkages with the carboxy groups of the fullerene heterodimers (FMH) .

properties

IUPAC Name |

6-aminohexane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCMUBZJTPADOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624192 | |

| Record name | 6-Aminohexane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminohexane-1-thiol hydrochloride | |

CAS RN |

31098-40-5 | |

| Record name | 6-Aminohexane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-1-HEXANETHIOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)